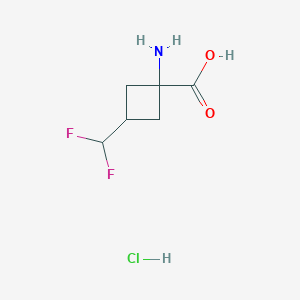![molecular formula C19H19N5O2S B2515487 1-{4-oxo-5-[(3-fenil-1H-pirazol-4-il)metilideno]-4,5-dihidro-1,3-tiazol-2-il}piperidina-4-carboxamida CAS No. 1018011-92-1](/img/structure/B2515487.png)
1-{4-oxo-5-[(3-fenil-1H-pirazol-4-il)metilideno]-4,5-dihidro-1,3-tiazol-2-il}piperidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the first paper discusses 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of antiproliferative agents that act as tubulin inhibitors, which suggests that the compound may also interact with tubulin or related proteins . The second paper describes the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, indicating that the piperidine-4-carboxamide moiety can be crucial for biological activity .
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step organic reactions, starting from simpler precursors. Although the exact synthesis route for the compound is not provided, it is likely to involve the formation of the 1,3-thiazol ring, the attachment of the piperidine-4-carboxamide group, and the incorporation of the 3-phenyl-1H-pyrazol moiety. The synthesis would require careful consideration of reaction conditions, such as temperature, solvents, and catalysts, to ensure the correct formation of bonds and the protection of functional groups during intermediate steps.
Molecular Structure Analysis
The molecular structure of the compound includes several distinct functional groups: a 1,3-thiazol ring, a piperidine ring, and a 3-phenyl-1H-pyrazol group. Each of these components can contribute to the overall biological activity of the compound. The 1,3-thiazol ring is a heterocyclic compound that often contributes to the stability and reactivity of pharmaceuticals. The piperidine ring is a common structural motif in medicinal chemistry, known for its role in drug-receptor interactions. The 3-phenyl-1H-pyrazol group could be involved in additional protein interactions due to its aromatic nature and potential for hydrogen bonding.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions depending on the biological environment. For example, the amide bond in the piperidine-4-carboxamide moiety could be subject to hydrolysis under certain conditions. The 1,3-thiazol ring might participate in electrophilic substitution reactions, given its electron-rich nature. Additionally, the presence of the phenyl group could facilitate interactions with enzymes or receptors through pi-stacking or hydrophobic interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The compound is expected to have a certain degree of solubility in organic solvents due to the presence of aromatic rings and the amide group. Its solubility in water might be limited, which could affect its bioavailability and distribution in biological systems. The compound's melting point, boiling point, and stability would depend on the strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, within the molecule and with its environment.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto se ha utilizado en síntesis orgánica, particularmente en los modos de ciclación de una enaminoamida derivada de la glicina . El alto rendimiento y la simplicidad operativa son las principales características del procedimiento sintético presentado .
Desarrollo de fármacos
La estructura de este compuesto es fundamental para fármacos notablemente exitosos como Atorvastatina y Sunitinib . Por lo tanto, podría utilizarse en el desarrollo de nuevos fármacos.
Actividad antimalárica
Los derivados 4-oxo relacionados estructuralmente de los ácidos pirrol-3-carboxílicos, y las pirrolin-4-onas en general, son de interés como compuestos bioactivos con actividades antimaláricas .
Actividad inhibitoria de la proteasa del VIH-1
Los derivados 4-oxo de los ácidos pirrol-3-carboxílicos han mostrado actividades inhibitorias de la proteasa del VIH-1 .
Estudios de anti-TB y citotoxicidad
Los compuestos recién sintetizados se evaluaron para la anti-TB y la citotoxicidad in vitro (MDA MB 231) para investigaciones farmacológicas .
Estudios de acoplamiento molecular
Se llevaron a cabo estudios de acoplamiento molecular in silico contra los receptores de proteínas PDB: 4BFT (anti-TB) y PDB: 6VJ3 (citotoxicidad) . El resultado de estos estudios sugiere que los compuestos pueden utilizarse como materiales potenciales en química farmacéutica .
Actividades antiinflamatorias y analgésicas
Se prepararon y evaluaron la benzotiazol que contiene bencensulfonamida y carboxamida para sus actividades antiinflamatorias, analgésicas y ulcerogénicas in vivo .
Actividad antipromastigote
Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro de un compuesto similar .
Direcciones Futuras
The future research directions could involve further exploration of the pharmacological activities of this compound. Given the potent antileishmanial and antimalarial activities of similar compounds , this compound could be a potential candidate for the development of new drugs. Further in vitro and in vivo studies, as well as clinical trials, would be necessary to confirm its efficacy and safety.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bite of sandflies and mosquitoes, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. It has been found to display superior antipromastigote activity, which is crucial in the life cycle of the parasites . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of this compound .
Pharmacokinetics
Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and replication of the parasites, leading to their death. This results in the suppression of the diseases caused by these parasites .
Análisis Bioquímico
Biochemical Properties
Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazoline derivatives have shown inhibitory effects on acetylcholinesterase (AChE), a principal enzyme in the cholinergic nervous system .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The dosage effects of 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide in animal models are not yet well-studied. Similar compounds have shown varying effects at different dosages in animal models .
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide within cells and tissues are not yet well-documented. Similar compounds have been reported to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide and its effects on activity or function are not yet well-understood. Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-[4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c20-17(25)13-6-8-24(9-7-13)19-22-18(26)15(27-19)10-14-11-21-23-16(14)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEYNLQASMWMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

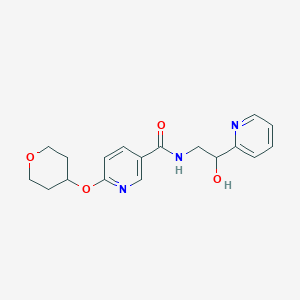
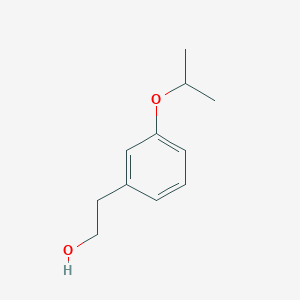

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)
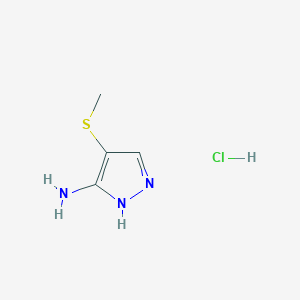

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)
![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)
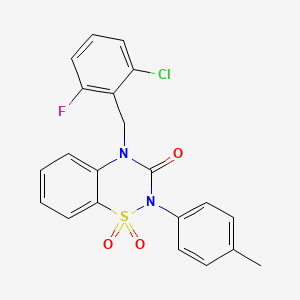
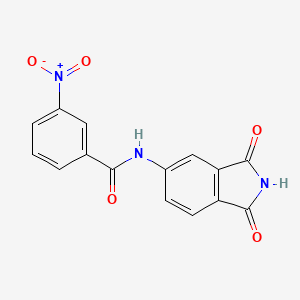
![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)
